Spiropentaneacetic Acid: A Technical Guide to a Specific MCAD Inhibitor
Spiropentaneacetic Acid: A Technical Guide to a Specific MCAD Inhibitor
Abstract
Spiropentaneacetic acid (SPA), a structurally unique carboxylic acid featuring a strained spiropentane moiety, has emerged as a valuable tool for researchers in metabolism and drug discovery. Its high specificity as an inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) distinguishes it from other fatty acid oxidation inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of spiropentaneacetic acid. It is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas. This document delves into the mechanistic underpinnings of its inhibitory action and provides detailed protocols for its synthesis and biological evaluation, fostering a deeper understanding of its utility as a research tool.
Introduction: The Significance of Spirocyclic Scaffolds and Fatty Acid Oxidation
The landscape of drug discovery is continually evolving, with a notable trend towards molecules possessing greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this shift.[1] Their rigid, well-defined spatial arrangement offers a powerful strategy to escape the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved potency, selectivity, and physicochemical properties.[1] Spiropentane, the simplest spiro-connected cycloalkane, is a highly strained and compact scaffold that can impart unique conformational constraints on a molecule.[2]
Simultaneously, the study of cellular metabolism, particularly fatty acid oxidation (FAO), has garnered significant interest as a therapeutic target for a range of diseases, including metabolic disorders and cancer.[3][4] Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical enzyme in the mitochondrial β-oxidation spiral. Its deficiency is one of the most common inborn errors of fatty acid metabolism.[5] Therefore, specific inhibitors of MCAD are invaluable for both studying the pathophysiology of MCAD deficiency and exploring the therapeutic potential of modulating FAO.[6][7]
Spiropentaneacetic acid (SPA) sits at the intersection of these two exciting fields. It is a potent and, critically, a specific inhibitor of MCAD.[8] Unlike other inhibitors such as methylenecyclopropaneacetic acid (MCPA), SPA does not significantly affect the metabolism of branched-chain amino acids, making it a more precise tool for dissecting the roles of fatty acid oxidation.[6][8] This guide will provide an in-depth exploration of this important molecule.
Chemical Structure and Properties
Spiropentaneacetic acid is a C7 carboxylic acid distinguished by its spiro[2.2]pentane ring system attached to an acetic acid moiety.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2-spiro[2.2]pentan-2-ylacetic acid | PubChem |
| CAS Number | 14364-43-3 | PubChem |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molecular Weight | 126.15 g/mol | PubChem |
| Canonical SMILES | C1CC12(C(C2)CC(=O)O) | PubChem |
Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa | ~4.8 |
| LogP | ~1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Note: These values are predicted based on the chemical structure and may vary from experimental values.
Predicted Spectroscopic Data
The proton NMR spectrum is expected to be complex in the aliphatic region due to the strained ring system.
-
~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).
-
~2.4 ppm (doublet, 2H): The methylene protons (CH₂) alpha to the carbonyl group.
-
~1.5-2.0 ppm (multiplet, 1H): The methine proton (CH) on the spiropentane ring to which the acetic acid group is attached.
-
~0.7-1.2 ppm (multiplets, 6H): The remaining cyclopropyl protons of the spiropentane ring system.
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the spiropentane ring, and the acetic acid methylene.
-
~178 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~45 ppm: Methylene carbon (CH₂) of the acetic acid moiety.
-
~35 ppm: Spiro carbon atom.
-
~20-30 ppm: Methine carbon (CH) of the spiropentane ring.
-
~5-15 ppm: Methylene carbons (CH₂) of the spiropentane ring.
The IR spectrum will be characterized by strong absorptions for the hydroxyl and carbonyl groups of the carboxylic acid.[9][10]
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.
-
~2850-3000 cm⁻¹ (medium): C-H stretching of the sp³ hybridized carbons.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[11]
-
~1200-1300 cm⁻¹ (medium): C-O stretching.
Synthesis of Spiropentaneacetic Acid
The synthesis of spiropentaneacetic acid can be achieved through various routes. One reported method involves the enantioselective synthesis from hydroxymethylallenes.[12][13] Below is a plausible synthetic workflow based on established organic chemistry principles, including the hydrolysis of a nitrile precursor.
Synthetic Workflow Diagram
Caption: Plausible two-step synthesis of Spiropentaneacetic acid.
Detailed Experimental Protocol
PART 1: Synthesis of Spiropentanecarbonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-bis(bromomethyl)cyclopropane (1 equivalent).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to dissolve the starting material. Then, add sodium cyanide (NaCN) (2.2 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain spiropentanecarbonitrile as a clear liquid.
PART 2: Hydrolysis to Spiropentaneacetic Acid [14]
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add the synthesized spiropentanecarbonitrile (1 equivalent).
-
Acidic Hydrolysis: Add a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
Work-up: Cool the reaction mixture and pour it over ice water. The spiropentaneacetic acid may precipitate as a solid or an oil.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure spiropentaneacetic acid.
Biological Activity and Mechanism of Action
The primary pharmacological significance of spiropentaneacetic acid lies in its role as a specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[6][8]
Specific Inhibition of MCAD
Studies have shown that while several pentanoic acid analogues can inhibit fatty acid oxidation in isolated mitochondria, only spiropentaneacetic acid and methylenecyclopropaneacetic acid (MCPA) demonstrate this activity in vivo.[8] A key advantage of SPA is its specificity. In animal models, treatment with SPA leads to the excretion of metabolites derived solely from fatty acid oxidation. In contrast, MCPA also disrupts the metabolism of branched-chain amino acids and lysine.[6] This makes SPA a superior tool for specifically investigating the consequences of MCAD inhibition.
Proposed Mechanism of Inhibition
The inhibition of MCAD by SPA is thought to be irreversible.[8] However, unlike some other inhibitors, it is proposed that SPA does not form a covalent bond with the flavin adenine dinucleotide (FAD) prosthetic group of the enzyme. Instead, the mechanism is believed to involve the formation of a very tight, non-covalent complex between the activated form of SPA (spiropentaneacetyl-CoA) and the MCAD enzyme.[6][8] This tight binding effectively sequesters the enzyme, preventing it from participating in the fatty acid oxidation cycle.
Mechanism of Action Diagram
Caption: Proposed mechanism of MCAD inhibition by Spiropentaneacetic acid.
Experimental Protocol: In Vitro MCAD Inhibition Assay
To evaluate the inhibitory potential of spiropentaneacetic acid on MCAD, a common method is to measure the rate of fatty acid oxidation in isolated mitochondria using a radiolabeled substrate.[2][5][15]
Assay Workflow
Caption: Workflow for assessing MCAD inhibition via a radiolabeled FAO assay.
Step-by-Step Methodology
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in an appropriate buffer (e.g., containing sucrose, Tris-HCl, and EDTA).
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing cofactors necessary for fatty acid oxidation, such as L-carnitine, CoA, ATP, and MgCl₂.
-
Substrate Preparation: Prepare the radiolabeled substrate, [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).[2]
-
Assay Setup: In microcentrifuge tubes, combine the mitochondrial suspension (to a final protein concentration of ~0.5 mg/mL), the reaction buffer, and varying concentrations of spiropentaneacetic acid (or vehicle control). Pre-incubate for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the [1-¹⁴C]palmitic acid-BSA complex.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, which will precipitate the unreacted long-chain fatty acid substrate and proteins.[15]
-
Separation: Centrifuge the tubes to pellet the precipitated material.
-
Quantification: Transfer a known volume of the supernatant, which contains the acid-soluble ¹⁴C-labeled metabolites (like acetyl-CoA), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the supernatant. Determine the percent inhibition for each concentration of spiropentaneacetic acid relative to the vehicle control. Calculate the IC₅₀ value.
Applications in Research and Drug Development
Spiropentaneacetic acid's specific inhibition of MCAD makes it a valuable tool in several research and preclinical development areas.
Studying Metabolic Diseases
SPA is an essential tool for creating cellular and animal models of MCAD deficiency.[5] By specifically blocking this enzyme, researchers can study the downstream metabolic consequences, such as the accumulation of medium-chain fatty acids and the development of hypoketotic hypoglycemia, providing insights into the pathophysiology of the disease and allowing for the testing of potential therapeutic interventions.[6][7]
Cancer Research
Many cancer cells exhibit altered metabolism, with some showing an increased reliance on fatty acid oxidation for energy and survival.[3][4] By inhibiting MCAD, SPA can be used to probe the dependency of different cancer cell types on FAO. This can help identify cancers that may be susceptible to FAO-targeting therapies and elucidate the role of MCAD in tumor growth and proliferation.
Drug Design and Lead Optimization
As a well-characterized inhibitor, spiropentaneacetic acid can serve as a reference compound in screening campaigns for novel MCAD inhibitors.[16][17] Furthermore, the spiropentane scaffold itself is of interest in medicinal chemistry.[1] Its rigid, three-dimensional structure can be incorporated into new drug candidates to improve their binding affinity and selectivity for various targets. The study of how SPA interacts with the MCAD active site can inform the rational design of new, potentially therapeutic, FAO inhibitors.
Conclusion
Spiropentaneacetic acid stands out as a highly specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase. Its unique spirocyclic structure and well-defined mechanism of action make it an indispensable tool for researchers investigating fatty acid metabolism. From elucidating the pathophysiology of MCAD deficiency to exploring novel therapeutic strategies in oncology, SPA provides a level of specificity that is crucial for rigorous scientific inquiry. As the fields of metabolic research and structure-based drug design continue to advance, the insights gained from studying molecules like spiropentaneacetic acid will undoubtedly pave the way for new therapeutic innovations.
References
-
Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]
-
Grabacka, M., Pierzchalska, M., Płonka, P. M., & Pierzchalski, P. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research, 40(9), 4843–4856. [Link]
-
Wikipedia contributors. (2023). Fatty acid oxidation inhibitors. In Wikipedia, The Free Encyclopedia. [Link]
-
Kang, H. (2014). Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. D-Scholarship@Pitt. [Link]
- Wang, Y., et al. (2024). Novel therapeutic strategies for targeting fatty acid oxidation in cancer.
- Boger, D. L., & Brotherton, C. E. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(3), 857–880.
-
Grabacka, M., Pierzchalska, M., Płonka, P. M., & Pierzchalski, P. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. PubMed. [Link]
- Jiang, H., et al. (1997). Stimulation of Mitochondrial Fatty Acid Oxidation by Growth Hormone in Human Fibroblasts. The Journal of Clinical Endocrinology & Metabolism, 82(12), 4208–4213.
- Creative Bioarray. Fatty Acid Oxidation Assay.
- Carr, R. A., et al. (2014). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (91).
- Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. S. (2001). Enantioselective synthesis of spiropentanes from hydroxymethylallenes. Organic Letters, 3(21), 3293–3295.
- Heather, L. C., et al. (2024). A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology. Journal of Molecular Medicine, 102(1), 95-111.
- Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. S. (2013).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
-
Heather, L. C., et al. (2024). A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology. PubMed. [Link]
- Zordoky, B. N., & El-Kadi, A. O. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Molecular Biology, 1198, 259–268.
- Abcam. (n.d.).
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.
- ResearchGate. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement.
- Tchan, M. (2021). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD)
- ResearchGate. (n.d.). 1H NMR Spectral Data of Compounds 1, 2, 4, and 5a.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). HMDB.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin Chemistry Department.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). HMDB.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Insights.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- Oregon State University. (n.d.). 13C NMR Chemical Shift. OSU Chemistry.
- Gillingham, M. B., et al. (2019). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews.
-
Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. PubMed. [Link]
- Coulthard, G., et al. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Chemistry – A European Journal, 23(34), 8196-8199.
- Al-Hassnan, Z. N. (n.d.). LONG TERM MANAGEMENT MEDIUM CHAIN ACYL CO-A DEHYDROGENASE DEFICIENCY MCAD. King Saud bin Abdulaziz University for Health Sciences.
- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
- Vockley, J., & Ghaloul-Gonzalez, L. (2016). Treatment of medium-chain acyl-CoA dehydrogenase deficiency. U.S.
- Gable, K. (n.d.). 13C NMR Chemical Shifts.
- Almannai, M., et al. (2021). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Journal of Inherited Metabolic Disease, 44(6), 1336-1351.
- UCLA. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry.
- Gu, Y., et al. (2018). Stereoselective Synthesis of Polysubstituted Spiropentanes.
- Kang, H. (2014). EXPLORING THERAPEUTIC APPROACHES FOR TREATMENT OF MEDIUMCHAIN ACYL-COA DEHYDROGENASE (MCAD) DEFICIENCY. D-Scholarship@Pitt.
- Kumar, R., & Chakraborti, A. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Arkivoc, 2008(1), 223–268.
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Sigma-Aldrich. (n.d.). Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Sigma-Aldrich Website.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.
- Granica, S., et al. (2014). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 19(8), 11850–11860.
- ResearchGate. (2008). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid.
- Coulthard, G., et al. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Semantic Scholar.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. [PDF] Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | Semantic Scholar [semanticscholar.org]
- 8. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Enantioselective synthesis of spiropentanes from hydroxymethylallenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 17. Novel therapeutic strategies for targeting fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
